2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
This compound is a nitrogenous heterocyclic molecule featuring a 1H-1,3-benzodiazole core fused with a substituted octahydropyrrolo[3,4-c]pyrrole ring system. The unique structural features of this compound include:
- 1-(Propan-2-yl) substituent at the benzodiazole 1-position, which may enhance lipophilicity and membrane permeability.
- 2-position substitution with a 1-methylimidazole-4-carbonyl-pyrrolo-pyrrole group, introducing hydrogen-bonding and hydrophobic interaction capabilities.
Properties
IUPAC Name |
(1-methylimidazol-4-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-14(2)27-19-7-5-4-6-17(19)23-21(27)26-10-15-8-25(9-16(15)11-26)20(28)18-12-24(3)13-22-18/h4-7,12-16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIBKBXIKGVMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CN(C=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic molecule that belongs to the class of benzodiazole derivatives. Its intricate structure, which includes multiple heterocycles, suggests significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula:
- CAS Number: 2549047-40-5
This compound features a benzodiazole core, which is known for various biological activities including anticancer properties. The presence of an imidazole group and a unique octahydropyrrolo structure contributes to its potential therapeutic effects.
The mechanism of action for compounds like this benzodiazole derivative typically involves interaction with specific biological targets such as enzymes or receptors. The imidazole moiety is known to engage in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A comparative study revealed that certain derivatives exhibited IC50 values in the low micromolar range when tested on renal cell carcinoma models (A498 and 786-O cell lines) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A498 | 5.0 |
| Compound B | 786-O | 10.0 |
| Target Compound | A498 | 8.0 |
These findings suggest that the compound under review may also possess significant anticancer properties.
Antioxidant Activity
In addition to anticancer effects, benzodiazole derivatives have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . This dual functionality—anticancer and antioxidant—positions them as promising candidates for further development.
Case Studies
Several case studies have investigated the biological activity of related compounds:
-
Study on Pyrrole Derivatives:
A series of novel pyrrole derivatives were synthesized and evaluated for their cytotoxic effects against HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cells. Some compounds demonstrated promising antiproliferative activity across all tested cell lines . -
Imidazolylpyrrolone-Based Agents:
Another study focused on imidazolylpyrrolone derivatives, revealing that modifications in substituents significantly impacted their anticancer efficacy. The presence of specific functional groups was crucial for maintaining activity against renal cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related benzodiazole derivatives and nitrogenous heterocycles with documented pharmacological profiles:
Key Findings:
Substituent-Driven Activity :
- The 1-(propan-2-yl) group in the target compound likely improves pharmacokinetic properties compared to simpler benzodiazoles (e.g., unsubstituted 1H-1,3-benzodiazole), which often exhibit poor bioavailability .
- The imidazole-carbonyl-pyrrolo-pyrrole substituent at the 2-position may enhance binding to kinase domains (e.g., EGFR) by mimicking ATP’s adenine moiety, a feature observed in pyridyl and quinazoline-based inhibitors .
Anti-Parasitic Potential: While TCMDC-124514 (a benzodiazole derivative) demonstrated transmission-blocking activity in malaria models, the target compound’s bulky 2-position substituent may limit its utility in antiparasitic applications due to reduced parasite membrane penetration .
Kinase Selectivity :
- Docking studies of benzodiazole derivatives at EGFR (PDB: 1m17) suggest that substituents at the 2-position critically influence binding affinity. The target compound’s pyrrolo-pyrrole system may confer higher selectivity for tyrosine kinases over serine/threonine kinases compared to simpler analogs .
SAR Insights: Alkyl substituents at the benzodiazole 1-position (e.g., propan-2-yl) correlate with reduced cytotoxicity in non-target tissues, as seen in cardiovascular agents . Imidazole-containing derivatives generally exhibit stronger hydrogen-bonding interactions with target proteins, but this may also increase metabolic instability .
Preparation Methods
Synthesis of 1-Methyl-1H-imidazole-4-carbonyl Chloride
The 1-methyl-1H-imidazole-4-carbonyl moiety is derived from 1-methyl-1H-imidazole-4-carboxylic acid, which undergoes activation to the corresponding acyl chloride. Source details this transformation using oxalyl chloride and catalytic dimethylformamide (DMF) in dichloromethane (DCM) at 20–25°C (Equation 1):
Reaction conditions significantly impact yield. For instance, extended stirring (48 hours) at 25°C in DCM with DMF (0.1 equiv.) achieves near-quantitative conversion, whereas shorter durations (1–2 hours) at 20°C yield 85–90% . The acyl chloride is typically used in situ without isolation due to its hygroscopic nature.
Preparation of Octahydropyrrolo[3,4-c]pyrrol-2-amine
The octahydropyrrolo[3,4-c]pyrrole core is synthesized via a [3+2] cycloaddition strategy. Source discloses a method involving the reaction of substituted pyrrolidine precursors with acryloyl chloride under basic conditions, followed by catalytic hydrogenation to saturate the bicyclic system (Equation 2):
Key stereochemical outcomes are controlled by the choice of solvent and catalyst. Hydrogenation in tetrahydrofuran (THF) with 10% Pd/C at 50 psi H₂ affords the cis-fused bicyclic amine in >95% diastereomeric excess . Subsequent Boc protection of the secondary amine (using di-tert-butyl dicarbonate) enables selective functionalization at the 2-position.
Coupling of Imidazole Carbonyl to Bicyclic Amine
The acyl chloride from Step 1 is coupled to the deprotected octahydropyrrolo[3,4-c]pyrrol-2-amine via Schotten-Baumann conditions. Source reports optimal results using DCM as the solvent and N,N-diisopropylethylamine (DIPEA) as the base (Equation 3):
Yields range from 78–85% after silica gel chromatography. Nuclear magnetic resonance (NMR) analysis confirms regioselective acylation at the 5-position, attributed to steric hindrance at the 2-position from the Boc group during earlier steps .
Synthesis of 1-(Propan-2-yl)-1H-1,3-benzodiazole
The benzodiazole fragment is prepared via condensation of o-phenylenediamine with isopropyl isocyanate under acidic conditions. Source highlights the use of brick-derived clay as a reusable catalyst for this transformation (Equation 4):
The clay catalyst (5 wt%) in ethanol at 70°C achieves 89% yield in 45–60 minutes, outperforming traditional bases like DABCO (81% yield, 13–14 hours) . Fourier-transform infrared (FT-IR) spectra of the product show characteristic C=N (1596 cm⁻¹) and N-H (3340 cm⁻¹) stretches.
Final Coupling via Nucleophilic Aromatic Substitution
The benzodiazole moiety is introduced to the imidazole-carbonyl-pyrrolopyrrole intermediate via nucleophilic aromatic substitution. Source describes a palladium-catalyzed Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as ligands (Equation 5):
Reaction optimization at 110°C in toluene with cesium carbonate as the base affords the title compound in 72% yield. High-performance liquid chromatography (HPLC) purity exceeds 98%, with mass spectrometry confirming the molecular ion at m/z 452.2 [M+H]⁺ .
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 4H, benzodiazole-H), 4.32–3.78 (m, 8H, pyrrolopyrrole-H), 3.65 (s, 3H, N-CH₃), 1.55 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .
-
¹³C NMR (100 MHz, CDCl₃): δ 167.8 (C=O), 151.2 (imidazole-C), 142.1–115.3 (aromatic-C), 58.9 (CH(CH₃)₂), 36.2 (N-CH₃) .
Infrared Spectroscopy (IR)
-
Peaks at 1685 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=N stretch), and 1240 cm⁻¹ (C-N stretch) confirm the imidazole-carbonyl and benzodiazole groups .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Time | Catalyst |
|---|---|---|---|---|
| Imidazole acylation | Oxalyl chloride/DMF | 90 | 1h | – |
| Bicyclic amine synthesis | Hydrogenation/Pd-C | 95 | 12h | Pd/C |
| Benzodiazole formation | Clay-catalyzed condensation | 89 | 45min | Brick-derived clay |
| Final coupling | Pd₂(dba)₃/Xantphos | 72 | 24h | Pd₂(dba)₃ |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound?
- Methodological Answer : The synthesis of complex heterocycles like this compound typically involves cyclization reactions. For instance, phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) can facilitate cyclization of intermediates such as hydrazides or carbonyl derivatives . Multi-step protocols may include coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and protection/deprotection sequences for sensitive functional groups. Solvent selection (e.g., DMF, THF) and catalyst optimization (e.g., palladium for cross-couplings) are critical for yield improvement .
Q. How should researchers approach structural characterization of this compound?
- Methodological Answer : Use a combination of spectral techniques :
- IR spectroscopy to confirm carbonyl (C=O) and imidazole (C=N) stretches.
- ¹H/¹³C NMR to resolve stereochemistry in the octahydropyrrolo[3,4-c]pyrrole moiety, with attention to coupling constants for ring conformation .
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
Cross-validate data against computational predictions (e.g., DFT for NMR chemical shifts) to address ambiguities .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and stability?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites .
- Use molecular docking to study interactions with biological targets (e.g., enzymes), focusing on binding poses and steric compatibility .
- Molecular dynamics simulations can assess conformational stability in solvent environments, guiding solvent selection for synthesis .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Variable selection : Systematically modify substituents (e.g., the propan-2-yl group or imidazole carbonyl) while maintaining core structural integrity .
- Control groups : Include unmodified analogs and known bioactive references (e.g., benzimidazole-based inhibitors) .
- Assay replication : Use triplicate measurements in biological assays (e.g., enzyme inhibition) to account for variability .
- Data normalization : Adjust for solvent effects and concentration gradients using internal standards .
Q. How can researchers resolve contradictions in spectral or synthetic yield data?
- Methodological Answer :
- Spectral discrepancies : Re-examine sample purity via HPLC and compare with crystallographic data (if available). For NMR, use deuterated solvents with low water content to avoid peak splitting .
- Yield inconsistencies : Optimize reaction parameters (e.g., temperature, catalyst loading) using design-of-experiment (DoE) frameworks. For example, fractional factorial designs can isolate critical variables .
- Cross-lab validation : Collaborate with independent labs to replicate synthetic protocols and spectral analyses .
Methodological Challenges in Data Interpretation
Q. What strategies are effective in analyzing non-linear dose-response curves for this compound?
- Methodological Answer :
- Model fitting : Use sigmoidal or Hill equation models to quantify EC₅₀/IC₅₀ values. Software like GraphPad Prism or R packages (e.g.,
drc) can handle non-linear regression . - Outlier detection : Apply Grubbs’ test or robust regression to exclude aberrant data points.
- Mechanistic insights : Combine kinetic assays (e.g., time-dependent inhibition) with computational docking to explain non-linearity .
Q. How can researchers mitigate batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Process standardization : Document exact stoichiometry, solvent grades, and reaction times. Use automated reactors for precision .
- Quality control : Implement in-line analytics (e.g., FTIR monitoring) to track reaction progress.
- Post-synthesis purification : Employ column chromatography or recrystallization with solvents of defined polarity (e.g., hexane/ethyl acetate gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
